8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
Description
This purine-2,6-dione derivative features a 3,5-dimethylpyrazolyl substituent at position 8, a butyl group at position 7, and a methyl group at position 2. The dimethylpyrazole moiety enhances steric bulk and may modulate electronic effects, while the butyl chain at position 7 could improve lipophilicity compared to shorter alkyl or aromatic substituents .
Properties
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-6-7-20-11-12(19(4)15(23)17-13(11)22)16-14(20)21-10(3)8-9(2)18-21/h8H,5-7H2,1-4H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBNYIEYWZQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolyl precursor, which is then coupled with the purine derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The pyrazolyl and purine rings can undergo substitution reactions with different reagents to form substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolyl-purine compounds .
Scientific Research Applications
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Key Positions
The table below highlights structural differences between the target compound and its analogs:
Key Observations:
- Position 7 : Butyl vs. benzyl/bromobenzyl groups affect lipophilicity and steric accessibility. Butyl may enhance membrane permeability compared to aromatic substituents.
- Position 8 : The 3,5-dimethylpyrazolyl group provides a rigid, planar structure with moderate polarity, contrasting with the electron-withdrawing chloro () or basic piperazinyl () groups.
- Position 3 : All analogs retain a methyl group, suggesting minimal impact on activity from this position.
Biological Activity
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been investigated for its effects in different biological systems.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazole moiety which is significant in determining its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Antitubercular Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for this derivative as well .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and other physiological processes.
Antimicrobial Properties
A study conducted on derivatives of pyrazolyl-pyrimidinones demonstrated that modifications to the pyrazole ring can enhance antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that certain substitutions could significantly improve efficacy against bacterial strains .
Antitubercular Activity
In a series of experiments assessing the antitubercular properties of related compounds, it was found that specific structural features are crucial for activity against M. tuberculosis. Compounds with a similar backbone to 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione showed promising results in inhibiting bacterial growth in vitro .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Antitubercular | Efficacy against M. tuberculosis | |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
The proposed mechanism of action for this compound involves interaction with specific receptors or enzymes within the target cells. For instance, its potential role as an enzyme inhibitor may involve competitive inhibition, altering the normal metabolic pathways and leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
